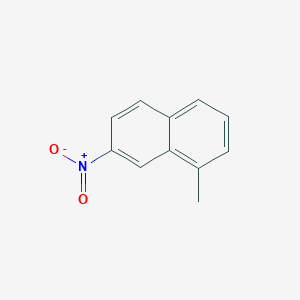

1-甲基-7-硝基萘

描述

1-Methyl-7-nitronaphthalene is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of naphthalene, which is a mutagenic nitroaromatic compound present in diesel exhaust and causes acute liver and lung toxicity in rodents . It is an intermediate in the production of naphthylamine, a precursor to dyes .

Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a close relative of 1-Methyl-7-nitronaphthalene, has been studied extensively. It is typically achieved through the nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane . The reaction occurs under homogeneous conditions and GC-MS analysis of the product showed peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .Molecular Structure Analysis

The molecular structure of 1-Methyl-7-nitronaphthalene consists of a naphthalene core with a nitro group (-NO2) and a methyl group (-CH3) attached. The average mass of the molecule is 187.195 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-7-nitronaphthalene are not well-documented, it can be inferred from studies on naphthalene and its derivatives that these compounds undergo extensive oxidation of the aromatic nucleus, with some oxidation of the methyl group .科学研究应用

激发态动力学和光物理学

1-甲基-7-硝基萘及其衍生物已被研究其独特的激发态动力学。研究表明,这些化合物经历快速的非辐射衰减通道,导致三重态,这一过程在不到200飞秒内发生。这种快速的跃迁系统交叉受到了单重态激发态和接收三重态之间的能量差以及分子的构象弛豫的影响。这些研究对于理解类似有机化合物的光物理性质是至关重要的(Vogt, Reichardt, & Crespo-Hernández, 2013)。

电池技术应用

1-硝基萘已被研究作为镁储备电池的阴极材料。该化合物作为电池去极化剂的能力,与高能量镁阳极结合,展示了其在能量存储应用中的潜力。优化其在阴极混合物中的浓度已经显示出改善电池性能(Thirunakaran et al., 1996)。

光化学转化

硝基萘衍生物的光化学转化,包括1-甲基-7-硝基萘,一直是研究的课题。例如,这些化合物已被证明在特定介质中发生光反应,导致氯代萘的产生。这种芳香族光取代在有机光化学领域中具有重要意义(Frśater & Havinga, 1970)。

大气化学

对硝基萘衍生物的大气化学研究表明,在环境条件下,光解是一种主要的降解途径。这类研究对于理解这些化合物在大气中的环境影响和分布模式至关重要(Arey et al., 1990)。

合成和化学性质

研究还集中在1-硝基萘的合成和化学性质上。研究已经探索了高效的合成方法,并检查了其结构中的化学位移和耦合常数。这些信息对于其在药物、染料和其他化学品合成中的应用至关重要(Gong-an, Jiang-huan, & Xiaopeng, 2009)。

安全和危害

未来方向

属性

IUPAC Name |

1-methyl-7-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXWLSIDOXNUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151419 | |

| Record name | 1-Methyl-7-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-7-nitronaphthalene | |

CAS RN |

116530-07-5 | |

| Record name | 1-Methyl-7-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-7-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-7-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

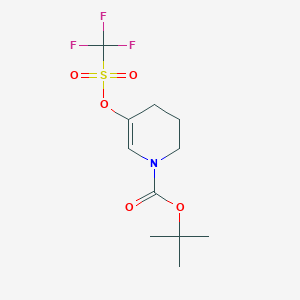

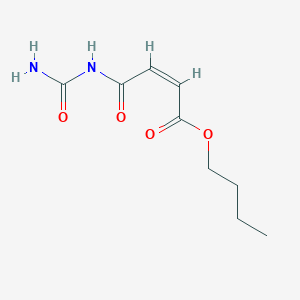

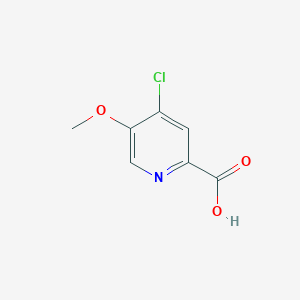

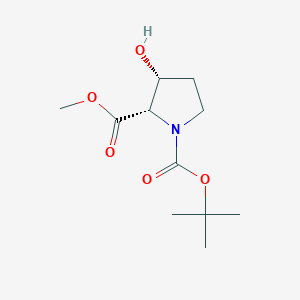

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

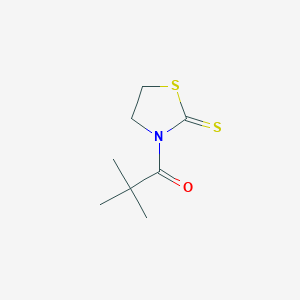

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)